



## Application Notes and Protocols for DSP-2230 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DSP-2230**, also known as ANP-230, is an orally active, peripherally restricted small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral nociceptive neurons and are critical mediators of pain signaling.[1] By targeting these specific sodium channel subtypes, **DSP-2230** is being developed as a novel, non-opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][3] Preclinical studies in rodent models have demonstrated its potential to alleviate pain without the central nervous system side effects commonly associated with other analgesics, owing to its low penetration of the blood-brain barrier.[1]

These application notes provide detailed protocols for the formulation and administration of **DSP-2230** in rodents for preclinical efficacy and safety evaluation.

### **Mechanism of Action**

**DSP-2230** exerts its analgesic effect by blocking the flow of sodium ions through the Nav1.7, Nav1.8, and Nav1.9 channels, which are key players in the initiation and propagation of action potentials in sensory neurons.[2] Genetic and pharmacological evidence has strongly implicated these channels in various pain states. By inhibiting these channels, **DSP-2230** reduces neuronal hyperexcitability, a hallmark of chronic pain conditions.[4][5] The compound



exhibits a state-independent mechanism of action, equipotently blocking all three targeted Nav subtypes.[1]



Click to download full resolution via product page

Figure 1: Mechanism of action of DSP-2230.

## **Quantitative Data Summary**

While comprehensive pharmacokinetic and toxicology data for **DSP-2230** in rodents is not extensively available in the public domain, the following tables summarize the currently available information.

Table 1: In Vitro Potency of DSP-2230

| Target Channel | IC <sub>50</sub> (μM) |
|----------------|-----------------------|
| Human Nav1.7   | 7.1[2]                |
| Human Nav1.8   | 11.4[2]               |
| Human Nav1.9   | 6.7[2]                |

## **Table 2: In Vivo Efficacy in Rodent Models**



| Species | Model                                         | Dosing Route | Dose Range<br>(mg/kg) | Observed<br>Effects                                                                  |
|---------|-----------------------------------------------|--------------|-----------------------|--------------------------------------------------------------------------------------|
| Mouse   | R222S Mutant<br>(Episodic Pain<br>Syndrome)   | Oral (p.o.)  | 3 - 30                | Dose-dependent reduction in thermal and mechanical hyperalgesia.[2]                  |
| Mouse   | R222S Mutant<br>(Episodic Pain<br>Syndrome)   | Oral (p.o.)  | 30                    | Analgesic effect<br>duration of at<br>least 3 hours, but<br>not up to 6<br>hours.[6] |
| Rat     | Dorsal Root<br>Ganglion<br>Neurons (in vitro) | -            | 10 - 30 μΜ            | Concentration- dependent reduction in neuronal excitability.[4][5]                   |

Note: Further detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and definitive No-Observed-Adverse-Effect-Level (NOAEL) values from formal toxicology studies in rodents are not publicly available at this time.

# **Experimental Protocols Formulation of DSP-2230 for Oral Gavage**

**DSP-2230** is orally active and can be formulated as a suspension for administration by oral gavage.

### Materials:

- DSP-2230 powder
- Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, or SBE-β-CD)



- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

#### Protocol 1: DMSO/PEG300/Tween 80/Saline Formulation

- Prepare a stock solution of DSP-2230 in DMSO (e.g., 40 mg/mL). This may require sonication to fully dissolve the compound.
- For a final dosing solution, calculate the required volumes of each component. A common vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
- In a sterile tube, add the required volume of the DSP-2230 stock solution in DMSO.
- Add the PEG300 and vortex thoroughly until the solution is clear.
- Add the Tween 80 and vortex again until the solution is clear.
- Finally, add the saline and vortex thoroughly to create a uniform suspension.

### Protocol 2: SBE-β-CD Formulation

- Prepare a stock solution of **DSP-2230** in DMSO (e.g., 22.5 mg/mL).
- Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
- To prepare the final dosing solution, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution.
- Vortex thoroughly to ensure a clear and homogenous solution.

## Administration in a Rodent Model of Neuropathic Pain (e.g., Spared Nerve Injury - SNI)

The SNI model is a widely used model of neuropathic pain that results in long-lasting mechanical and thermal hypersensitivity.





Click to download full resolution via product page

Figure 2: General experimental workflow for efficacy testing.



### Materials:

- Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
- Anesthetics (e.g., isoflurane)
- Surgical instruments
- DSP-2230 formulation and vehicle
- Oral gavage needles
- Behavioral testing equipment (von Frey filaments, hot plate)

### Protocol:

- Animal Acclimatization: House animals for at least one week prior to any procedures to allow for acclimatization to the facility.
- Baseline Behavioral Testing:
  - Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
     Acclimate the animals to the testing apparatus before taking measurements.
  - Thermal Hyperalgesia: Measure the paw withdrawal latency on a hot plate apparatus.
- SNI Surgery:
  - Anesthetize the animal.
  - Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
  - Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
  - Close the muscle and skin layers with sutures.
  - Administer post-operative analgesia as per institutional guidelines.



- Post-operative Recovery and Pain Development: Allow the animals to recover for 7-14 days.
   Re-test for mechanical and thermal hypersensitivity to confirm the development of a stable neuropathic pain state.
- Drug Administration and Efficacy Testing:
  - Randomize animals into treatment groups (e.g., vehicle, DSP-2230 at 3, 10, and 30 mg/kg).
  - Administer the assigned treatment by oral gavage.
  - Perform behavioral testing at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to determine the time-course of the analgesic effect.

## **Safety and Toxicology Assessment**

A preliminary assessment of safety can be conducted alongside efficacy studies.

### Protocol:

- Clinical Observations: Monitor animals for any signs of toxicity, such as changes in posture, gait, activity level, and grooming, at regular intervals after dosing.
- Motor Coordination (Rotarod Test):
  - Train the animals on an accelerating rotarod for several days before the study.
  - On the test day, administer DSP-2230 or vehicle.
  - At peak effect time points (determined from efficacy studies), place the animals on the rotarod and measure the latency to fall. DSP-2230 is expected to have negligible effects on motor coordination.[1]
- Body Weight: Record the body weight of the animals before and after the treatment period to detect any significant changes.

Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal



Care and Use Committee (IACUC).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSP-2230 / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 4. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for DSP-2230 Administration in Rodents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818647#dsp-2230-administration-in-rodents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com